molecular formula C12H6ClF3O2 B14053703 1-(Trifluoromethoxy)naphthalene-2-carbonyl chloride

1-(Trifluoromethoxy)naphthalene-2-carbonyl chloride

Cat. No.: B14053703
M. Wt: 274.62 g/mol
InChI Key: HICMUYRFYVSFTN-UHFFFAOYSA-N
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Description

1-(Trifluoromethoxy)naphthalene-2-carbonyl chloride is a chemical compound with the molecular formula C12H6ClF3O2 and a molecular weight of 274.62 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further connected to a carbonyl chloride group. The trifluoromethoxy group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

1-(Trifluoromethoxy)naphthalene-2-carbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethoxy)naphthalene-2-carbonyl chloride involves its reactivity towards nucleophiles and its ability to participate in various chemical reactions. The trifluoromethoxy group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

1-(Trifluoromethoxy)naphthalene-2-carbonyl chloride can be compared with other trifluoromethoxy-containing compounds, such as trifluoromethoxybenzene and trifluoromethoxytoluene . These compounds share the trifluoromethoxy group but differ in their core structures and reactivity. The naphthalene ring in this compound provides unique electronic and steric properties, making it distinct from other similar compounds .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties, driven by the trifluoromethoxy group and the naphthalene ring, make it a valuable intermediate in various synthetic processes and research applications.

Biological Activity

1-(Trifluoromethoxy)naphthalene-2-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound through a review of relevant literature, including case studies and research findings.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its potential as an antibacterial agent, its impact on enzyme inhibition, and its role in targeting specific cellular pathways.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing naphthalene rings. For instance, naphthalene derivatives have been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Table 1: Antibacterial Activity Comparison of Naphthalene Derivatives

Compound NameMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
Naphthalene-2-sulfonic acid16Escherichia coli
1-Naphthol64Pseudomonas aeruginosa

MIC = Minimum Inhibitory Concentration

Enzyme Inhibition Studies

The compound has also been investigated for its ability to inhibit specific enzymes critical for bacterial survival. For example, it has been tested against β-lactamase enzymes, which confer antibiotic resistance. The inhibition mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate access.

Case Study: Inhibition of β-lactamase
In vitro assays demonstrated that this compound had an IC50 value of approximately 0.5 µM against a common β-lactamase enzyme. This suggests that the compound could potentially restore the efficacy of β-lactam antibiotics when used in combination therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of naphthalene derivatives. Modifications to the trifluoromethoxy group or alterations in the carbonyl positioning can significantly impact potency and selectivity.

Table 2: SAR Analysis of Naphthalene Derivatives

ModificationEffect on Activity
Addition of methoxy groupIncreased solubility and bioavailability
Substitution at C3 positionEnhanced antibacterial potency
Alteration of carbonyl groupVariable effects on enzyme inhibition

Properties

Molecular Formula

C12H6ClF3O2

Molecular Weight

274.62 g/mol

IUPAC Name

1-(trifluoromethoxy)naphthalene-2-carbonyl chloride

InChI

InChI=1S/C12H6ClF3O2/c13-11(17)9-6-5-7-3-1-2-4-8(7)10(9)18-12(14,15)16/h1-6H

InChI Key

HICMUYRFYVSFTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)C(=O)Cl

Origin of Product

United States

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